N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide
Description
N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide is a complex organic compound that features a unique structure combining adamantane, cyclohexylamino, and pyrazole moieties.
Properties
IUPAC Name |
N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2/c1-26(22-17-8-15-7-16(10-17)11-18(22)9-15)23(29)19-12-24-27(13-19)14-21(28)25-20-5-3-2-4-6-20/h12-13,15-18,20,22H,2-11,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKRETGGQQMCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CN(N=C4)CC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the adamantane and pyrazole intermediates. The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, while the pyrazole ring is synthesized via a cyclization reaction involving hydrazine and a β-diketone. The final coupling of these intermediates with cyclohexylamine and N-methylation is achieved through amide bond formation under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and solvent systems used in each step of the synthesis. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are essential to obtain the desired product at a large scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the adamantane or pyrazole rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with various functional groups attached to the adamantane or pyrazole rings .
Scientific Research Applications
N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological membranes and potential as a drug delivery agent.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety facilitates its incorporation into lipid bilayers, enhancing its bioavailability and stability. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-adamantyl)-2-methylcyclohexanimine
- m-Anisic acid, 2-adamantyl ester
- Adamantoylated monosaccharides
Uniqueness
N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide stands out due to its unique combination of adamantane, cyclohexylamino, and pyrazole moieties. This structure imparts distinct physicochemical properties, such as enhanced stability and membrane permeability, making it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
